

Application Notes and Protocols for In Vivo Dosing of EOAI3402143 in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EOAI3402143

Cat. No.: B607332

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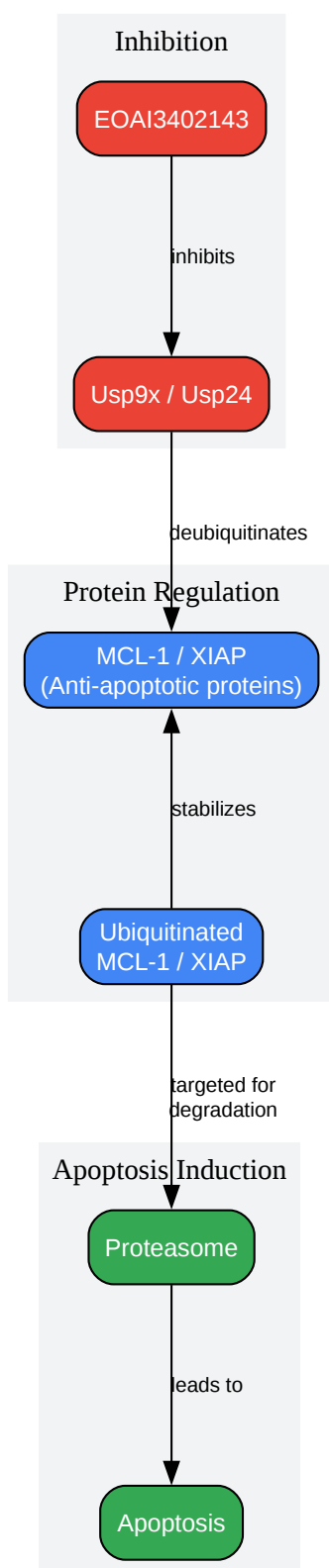
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of **EOAI3402143**, a deubiquitinase (DUB) inhibitor, in mouse models. The information compiled here is based on preclinical studies evaluating the compound's anti-tumor efficacy.

Mechanism of Action

EOAI3402143 is a potent inhibitor of the deubiquitinating enzymes Usp9x, Usp24, and Usp5.[1] By inhibiting these DUBs, **EOAI3402143** prevents the removal of ubiquitin chains from pro-apoptotic proteins, such as MCL-1 and XIAP. This leads to their degradation by the proteasome, ultimately promoting apoptosis in cancer cells.[2] The compound has been shown to dose-dependently increase tumor cell apoptosis and lead to tumor regression in mouse models.[2][3]

Signaling Pathway of EOAI3402143-Induced Apoptosis



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Caption: **EOAI3402143** signaling pathway leading to apoptosis.

In Vivo Dosing and Administration

Efficacy Studies in Xenograft Models

The following table summarizes the dosing regimen for **EOAI3402143** used in efficacy studies in mouse xenograft models.

| Parameter | Details | Reference |
|-----------------|---|---|
| Compound | EOAI3402143 | [3] [4] |
| Mouse Strain | NSG (NOD/SCID/IL2r-g null) | [1] [3] [4] |
| Tumor Models | MIAPACA2 (human pancreatic cancer), 8041 (murine pancreatic cancer) | [1] [3] [4] |
| Dose | 15 mg/kg | [1] [3] [4] |
| Route of Admin. | Intraperitoneal (i.p.) injection | [3] [4] |
| Frequency | Every other day | [4] |
| Vehicle | 1:1 mixture of DMSO and PEG300 | [4] |
| Efficacy | Suppression of tumor growth in human tumor xenografts | [1] [3] |

Toxicity and Tolerability

In studies using a 15 mg/kg dosing regimen, **EOAI3402143** was reported to be well-tolerated. Monitoring of animal weight, behavior, and mobility showed no significant adverse effects.[\[1\]](#)[\[3\]](#) Furthermore, biological analyses in mice treated with 15 mg/kg of **EOAI3402143** showed no significant alterations in the levels of alanine aminotransferase, aspartate aminotransferase, creatinine, or urea, indicating no significant liver or kidney toxicity at this dose.[\[5\]](#)

| Parameter | Observation | Reference |
|----------------|--|-----------|
| General Health | No abnormal clinical signs | [1][3] |
| Body Weight | Monitored, no significant changes reported | [1][3] |
| Organ Function | No significant changes in liver or kidney biomarkers | [5] |

Experimental Protocols

Preparation of Dosing Solution

Materials:

- **EOAI3402143** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Sterile, pyrogen-free saline
- Sterile microcentrifuge tubes
- Vortex mixer

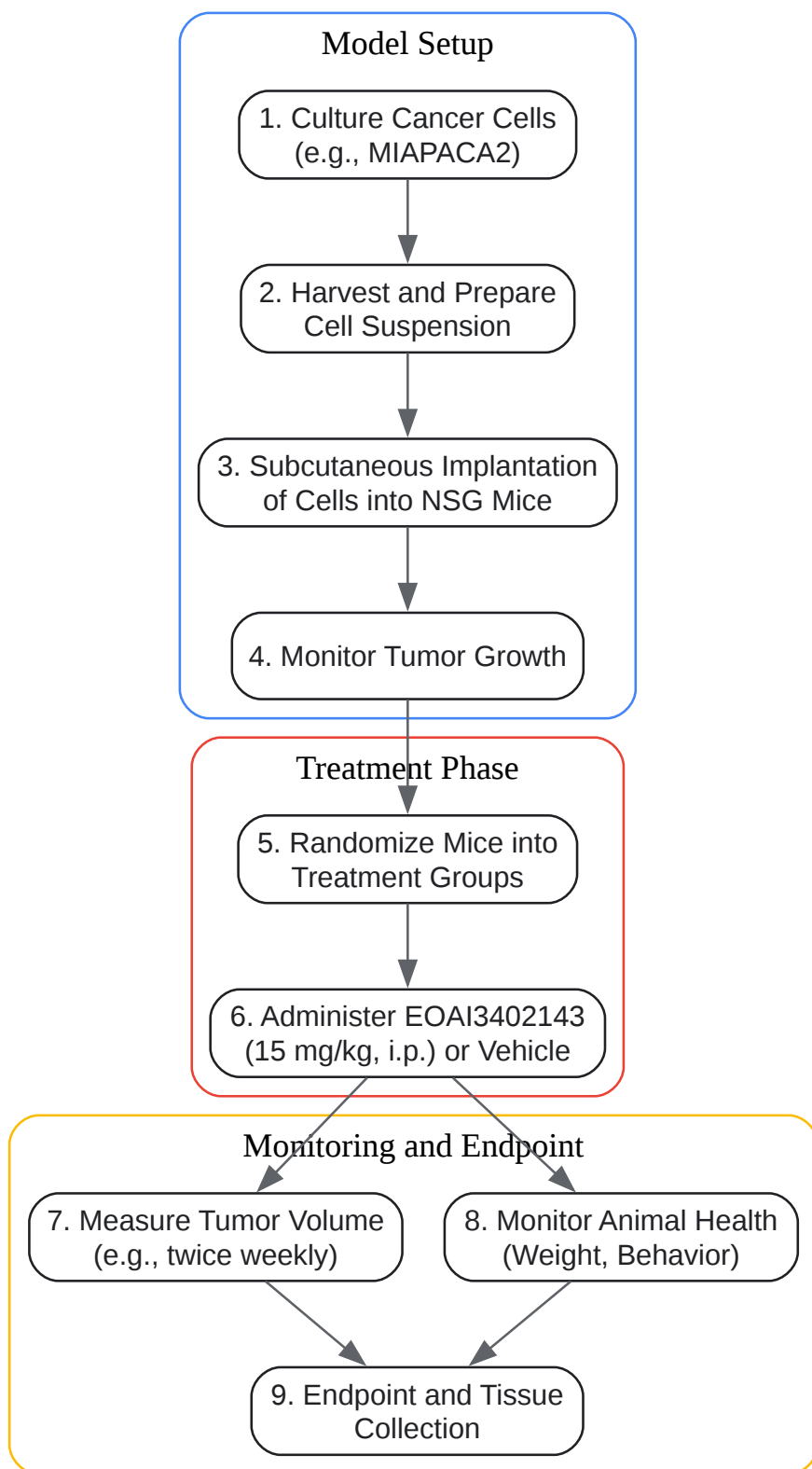
Protocol for a 1:1 DMSO:PEG300 Vehicle:

- Prepare a stock solution of **EOAI3402143** in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of **EOAI3402143** in 1 mL of DMSO.
- For a final dosing solution, mix the **EOAI3402143** stock solution with an equal volume of PEG300. For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, mix 100 μ L of a 25 mg/mL DMSO stock with 100 μ L of PEG300 and 800 μ L of saline.
- Vortex the solution until it is clear and homogenous.

- It is recommended to prepare the dosing solution fresh on the day of use.[\[6\]](#)

Tumor Xenograft Model and Dosing Workflow

The following diagram outlines the workflow for a typical in vivo efficacy study using a xenograft model.



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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Dosing of EOAI3402143 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607332#eoai3402143-in-vivo-dosing-for-mice]

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